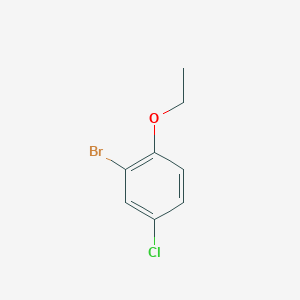

1-Bromo-5-chloro-2-ethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-1-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAAXVGTPDYRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-chloro-2-ethoxybenzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Bromo-5-chloro-2-ethoxybenzene, a halogenated aromatic ether with significant utility in synthetic organic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, a robust synthesis protocol, reactivity profile, and key applications of this versatile chemical intermediate.

Core Physicochemical Properties

1-Bromo-5-chloro-2-ethoxybenzene is a polysubstituted aromatic compound. Its unique arrangement of bromo, chloro, and ethoxy groups on the benzene ring provides a platform for regioselective chemical transformations, making it a valuable building block in multi-step syntheses. The core properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-5-chloro-2-ethoxybenzene | [1] |

| Molecular Formula | C₈H₈BrClO | [1][2] |

| Molecular Weight | 235.50 g/mol | [2] |

| CAS Number | 1225577-71-8 | [3] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)Br | [1] |

| Appearance | Data not readily available; likely a solid or oil at room temperature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and ethyl acetate; low water solubility. |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of 1-Bromo-5-chloro-2-ethoxybenzene can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. The causality behind this choice is its high efficiency for forming aryl ethers and the ready availability of the precursor, 4-Bromo-2-chlorophenol. The base deprotonates the phenol to form a nucleophilic phenoxide, which then attacks the electrophilic ethylating agent in an Sₙ2 reaction.

Step-by-Step Methodology

-

Preparation: To a solution of 4-Bromo-2-chlorophenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes. The base deprotonates the hydroxyl group of the phenol, forming the corresponding potassium or sodium phenoxide salt. This step is crucial as it generates the potent nucleophile required for the subsequent etherification.

-

Etherification: Add an ethylating agent, such as ethyl iodide (EtI, 1.2 eq) or diethyl sulfate ((Et)₂SO₄, 1.2 eq), to the reaction mixture dropwise.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the Sₙ2 substitution.

-

Workup: After completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Bromo-5-chloro-2-ethoxybenzene.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Reactivity of 1-Bromo-5-chloro-2-ethoxybenzene in cross-coupling reactions.

Spectroscopic Data Analysis (Expected)

While specific spectra are not provided, the structure allows for clear predictions for characterization:

-

¹H NMR: The spectrum should show three distinct signals in the aromatic region (around 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The ethoxy group will present as a characteristic triplet (3H) around 1.4 ppm and a quartet (2H) around 4.0 ppm.

-

¹³C NMR: The spectrum will display 8 unique carbon signals: 6 for the aromatic ring (with varying shifts due to the substituents) and 2 for the ethoxy group.

-

IR Spectroscopy: Key peaks would include C-O-C stretching for the ether (around 1250 cm⁻¹), C-H stretching for the aromatic ring (around 3050-3100 cm⁻¹), and C-H stretching for the alkyl chain (around 2850-3000 cm⁻¹). [4]* Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed. Based on data for structurally similar compounds, 1-Bromo-5-chloro-2-ethoxybenzene should be handled with care.

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. [5][6]It is expected to cause skin, eye, and respiratory irritation. [5][7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood. [7][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [7][9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

1-Bromo-5-chloro-2-ethoxybenzene is a high-value chemical intermediate whose utility is defined by the predictable and differential reactivity of its halogen substituents. Its primary application lies in serving as a versatile scaffold for constructing complex organic molecules, particularly within the pharmaceutical industry for the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this compound in advanced synthetic applications.

References

-

PubChem. 1-Bromo-5-chloro-2-ethoxybenzene | C8H8BrClO | CID 66846874. National Institutes of Health. [Link]

-

PubChem. 1-Bromo-2-chloro-4-ethoxybenzene | C8H8BrClO | CID 22735623. National Institutes of Health. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

-

He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. [Link]

-

Angene Chemical. Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. [Link]

-

Apicule. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. [Link]

-

NIST WebBook. Benzene, 1-chloro-2-ethoxy-. [Link]

Sources

- 1. 1-Bromo-5-chloro-2-ethoxybenzene | C8H8BrClO | CID 66846874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-chloro-4-ethoxybenzene | C8H8BrClO | CID 22735623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-5-chloro-2-ethoxybenzene | 1225577-71-8 [chemicalbook.com]

- 4. Benzene, 1-chloro-2-ethoxy- [webbook.nist.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. aaronchem.com [aaronchem.com]

- 7. fishersci.com [fishersci.com]

- 8. canbipharm.com [canbipharm.com]

- 9. 1-CHLORO-2-BROMOETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-chloro-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 1-Bromo-5-chloro-2-ethoxybenzene, a key intermediate in the preparation of various pharmacologically active molecules. The methodologies detailed herein are curated to provide not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis in a research and development setting.

Introduction

1-Bromo-5-chloro-2-ethoxybenzene is a halogenated aromatic ether whose structural complexity makes it a valuable building block in medicinal chemistry. The strategic placement of its bromo, chloro, and ethoxy substituents allows for a range of subsequent chemical modifications, enabling the construction of more complex molecular architectures. This guide will explore the most viable and scientifically robust methods for its preparation, with a focus on procedural reliability and scalability.

Strategic Synthesis Pathway I: The Sandmeyer Reaction Approach

A classical and reliable approach to the synthesis of 1-Bromo-5-chloro-2-ethoxybenzene involves the diazotization of a substituted aniline followed by a Sandmeyer reaction. This multi-step synthesis is outlined below, beginning with the preparation of the key intermediate, 4-chloro-2-ethoxyaniline.

Step 1: Synthesis of 4-chloro-2-ethoxyaniline

The synthesis of this crucial starting material can be efficiently achieved in a two-step process commencing from the readily available 4-chloro-2-nitrophenol.

Part A: Ethylation of 4-chloro-2-nitrophenol

The initial step involves the Williamson ether synthesis to introduce the ethoxy group.

-

Reaction Principle: 4-chloro-2-nitrophenol is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate.

-

Experimental Protocol:

-

To a solution of 4-chloro-2-nitrophenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as the base.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude 1-ethoxy-4-chloro-2-nitrobenzene is purified by recrystallization from ethanol or by column chromatography.

-

Part B: Reduction of 1-ethoxy-4-chloro-2-nitrobenzene

The nitro group is then reduced to an amine to yield 4-chloro-2-ethoxyaniline.

-

Reaction Principle: The nitro group is selectively reduced in the presence of other functional groups using a variety of reducing agents. A common and effective method is catalytic hydrogenation.

-

Experimental Protocol:

-

Dissolve 1-ethoxy-4-chloro-2-nitrobenzene (1 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford 4-chloro-2-ethoxyaniline, which can be used in the next step without further purification if of sufficient purity.

-

Step 2: Diazotization and Sandmeyer Bromination

With the key aniline intermediate in hand, the final two transformations can be carried out.

-

Reaction Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong acid.[1] The diazonium salt is then treated with a copper(I) bromide solution, which facilitates the substitution of the diazonium group with a bromide atom, liberating nitrogen gas.[2]

-

Experimental Protocol:

-

Diazotization:

-

Suspend 4-chloro-2-ethoxyaniline (1 equivalent) in a mixture of hydrobromic acid (48%) and water at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

A gentle evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-Bromo-5-chloro-2-ethoxybenzene can be purified by vacuum distillation or column chromatography on silica gel.

-

-

Strategic Synthesis Pathway II: Friedel-Crafts Acylation and Reduction Approach

An alternative and convergent route to 1-Bromo-5-chloro-2-ethoxybenzene begins with 5-bromo-2-chlorobenzoic acid. This pathway is particularly advantageous if this starting material is more readily available.

Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride

-

Reaction Principle: The carboxylic acid is converted to a more reactive acyl chloride, which is a key electrophile for the subsequent Friedel-Crafts reaction. Thionyl chloride or oxalyl chloride are commonly used for this transformation.[3][4]

-

Experimental Protocol:

-

To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in an inert solvent such as dichloromethane, add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) at room temperature.

-

Reflux the mixture until the evolution of gas ceases.

-

Monitor the reaction by TLC or by the disappearance of the starting carboxylic acid.

-

Upon completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which is often used directly in the next step.[3]

-

Step 2: Friedel-Crafts Acylation of Phenetole

-

Reaction Principle: The synthesized acyl chloride undergoes a Friedel-Crafts acylation with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a diaryl ketone.[5][6]

-

Experimental Protocol:

-

Dissolve phenetole (1 equivalent) in a dry, inert solvent like dichloromethane and cool to 0 °C.

-

Slowly add anhydrous aluminum chloride (1.1 equivalents) in portions, keeping the temperature below 5 °C.

-

Add a solution of 5-bromo-2-chlorobenzoyl chloride (1 equivalent) in dichloromethane dropwise to the mixture.

-

Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This intermediate can be purified by recrystallization or column chromatography.[7][8]

-

Step 3: Reduction of the Diaryl Ketone

-

Reaction Principle: The final step involves the reduction of the ketone carbonyl group to a methylene group. The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions are classic methods. Alternatively, milder reduction methods like the use of triethylsilane with a Lewis acid can be employed.

-

Experimental Protocol (Triethylsilane Reduction):

-

Dissolve the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add triethylsilane (2-3 equivalents).

-

Cool the mixture in an ice bath and slowly add a Lewis acid, such as boron trifluoride etherate or titanium tetrachloride.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry over a suitable drying agent.

-

After removal of the solvent, the crude 1-Bromo-5-chloro-2-ethoxybenzene can be purified by column chromatography or recrystallization to yield the final product.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1-Bromo-5-chloro-2-ethoxybenzene | C₈H₈BrClO | 251.51 | 41-43[] | |

| 4-chloro-2-ethoxyaniline | C₈H₁₀ClNO | 171.62 | ||

| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C₁₅H₁₂BrClO₂ | 355.61 | White powder[10] |

Visualization of Synthetic Pathways

Pathway I: Sandmeyer Reaction Route

Caption: Synthesis of 1-Bromo-5-chloro-2-ethoxybenzene via the Sandmeyer reaction pathway.

Pathway II: Friedel-Crafts Acylation Route

Caption: Synthesis of 1-Bromo-5-chloro-2-ethoxybenzene via the Friedel-Crafts acylation pathway.

Conclusion

The synthesis of 1-Bromo-5-chloro-2-ethoxybenzene can be successfully achieved through multiple synthetic routes. The choice between the Sandmeyer reaction approach and the Friedel-Crafts acylation pathway will depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Both routes employ well-established and robust chemical transformations, offering reliable access to this valuable synthetic intermediate. Careful optimization of reaction conditions and purification procedures is paramount to achieving high yields and purity of the final product.

References

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

Supporting Information. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

-

Supporting Information. (n.d.). MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). Phenol, 4-chloro-2-ethyl-6-nitro- (C8H8ClNO3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

YouTube. (2018, September 20). 18.2d EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

-

LookChem. (n.d.). (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4. Retrieved from [Link]

-

YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethoxybenzene. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-5-chloro-2-ethoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]

-

Chegg.com. (2021, March 31). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

-

YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

-

OECD SIDS. (2002, August 20). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Retrieved from [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 | Benchchem [benchchem.com]

- 8. Cas 461432-22-4,(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | lookchem [lookchem.com]

- 10. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

physical and chemical properties of 1-Bromo-5-chloro-2-ethoxybenzene

Introduction

1-Bromo-5-chloro-2-ethoxybenzene is a halogenated aromatic ether with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique combination of reactive sites, making it a versatile building block for targeted molecular design. The presence of bromo, chloro, and ethoxy groups on the benzene ring allows for a range of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and further electrophilic aromatic substitution, providing access to a diverse array of downstream products.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-5-chloro-2-ethoxybenzene, its synthesis, reactivity, analytical characterization, and safety considerations. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound for their research and development activities.

Physicochemical Properties

| Property | Value (Computed/Estimated) | Source |

| Molecular Formula | C₈H₈BrClO | PubChem[1] |

| Molecular Weight | 235.51 g/mol | PubChem[1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Estimated to be in the range of 250-280 °C | Inferred from substituted ethoxybenzenes |

| Melting Point | Not available | - |

| Density | Estimated to be >1.4 g/cm³ | Inferred from halogenated benzenes |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane) | Inferred from general principles of solubility |

Synthesis of 1-Bromo-5-chloro-2-ethoxybenzene

A plausible and efficient synthetic route to 1-Bromo-5-chloro-2-ethoxybenzene can be designed starting from commercially available precursors. The following multi-step synthesis is proposed based on established organic chemistry principles for the introduction of substituents onto an aromatic ring.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 1-Bromo-5-chloro-2-ethoxybenzene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Ethylation of 4-Chloro-2-nitrophenol

-

To a solution of 4-chloro-2-nitrophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromide (1.2 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-chloro-4-ethoxy-2-nitrobenzene, which can be purified by column chromatography or used directly in the next step.

Step 2: Bromination of 1-Chloro-4-ethoxy-2-nitrobenzene

-

Dissolve 1-chloro-4-ethoxy-2-nitrobenzene (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add bromine (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-bromo-5-chloro-4-nitro-1-ethoxybenzene. Purify by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

-

To a solution of 2-bromo-5-chloro-4-nitro-1-ethoxybenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-4 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-bromo-2-chloro-5-ethoxyaniline.

Step 4: Diazotization and Deamination

-

Dissolve 4-bromo-2-chloro-5-ethoxyaniline (1 equivalent) in a mixture of sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

Slowly add this solution to pre-heated (50-60 °C) hypophosphorous acid (H₃PO₂).

-

Stir the reaction mixture for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain pure 1-bromo-5-chloro-2-ethoxybenzene.

Chemical Reactivity

The reactivity of 1-Bromo-5-chloro-2-ethoxybenzene is governed by the interplay of its three substituents on the aromatic ring.

-

The Bromo Group: The bromine atom is a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds at this position, enabling the synthesis of more complex molecules.

-

The Chloro Group: The chlorine atom is generally less reactive than bromine in cross-coupling reactions. However, under more forcing conditions or with specific catalyst systems, it can also participate in such transformations. It is also susceptible to nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring (not present in this case, but could be introduced in subsequent steps).

-

The Ethoxy Group: The ethoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution due to its electron-donating resonance effect. This will influence the regioselectivity of any further substitution reactions on the aromatic ring.

-

The Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution will be directed by the existing substituents.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 1-Bromo-5-chloro-2-ethoxybenzene.

Analytical Workflow

Caption: A standard workflow for the analytical characterization of 1-Bromo-5-chloro-2-ethoxybenzene.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the ethoxy group.

-

Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will be in different chemical environments and are expected to appear as a complex multiplet or as distinct doublets and triplets in the range of δ 6.8-7.5 ppm. The exact chemical shifts and coupling constants would need to be determined experimentally or through more advanced computational prediction.

-

Ethoxy Group Protons (5H):

-

A quartet corresponding to the two methylene protons (-OCH₂-) is expected around δ 4.0-4.2 ppm.

-

A triplet corresponding to the three methyl protons (-CH₃) is expected around δ 1.3-1.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen, bromine, and chlorine atoms will have characteristic chemical shifts.

-

Ethoxy Group Carbons (2C):

-

The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm.

-

The methyl carbon (-CH₃) is expected around δ 14-16 ppm.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of bromine and chlorine.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in peaks at m/z 234, 236, and 238 with a specific intensity pattern.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethyl group, the ethoxy group, and the halogen atoms.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-O-C stretch (ether): Strong bands are expected in the region of 1250-1000 cm⁻¹.

-

C-H stretch (aromatic): Peaks will appear above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks will appear just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands will be observed in the 1600-1450 cm⁻¹ region.

-

C-Br and C-Cl stretches: These will appear in the fingerprint region below 1000 cm⁻¹.

Safety and Handling

As with any halogenated organic compound, 1-Bromo-5-chloro-2-ethoxybenzene should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-5-chloro-2-ethoxybenzene is a valuable, albeit not widely documented, chemical intermediate with significant potential in synthetic organic chemistry. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and a framework for its analytical characterization. The information presented here should serve as a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors, while also emphasizing the importance of safe handling practices. Further experimental validation of the predicted data is encouraged to fully elucidate the properties of this interesting molecule.

References

-

PubChem. 1-Bromo-5-chloro-2-ethoxybenzene. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-chloro-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-chloro-2-ethoxybenzene is a substituted aromatic compound with significant potential as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromo, chloro, and ethoxy groups, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the most viable synthetic strategies for obtaining 1-Bromo-5-chloro-2-ethoxybenzene, with a focus on readily available starting materials and scalable, efficient reaction protocols. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Approaches to Synthesis

The synthesis of 1-Bromo-5-chloro-2-ethoxybenzene can be approached from several retrosynthetic pathways. The selection of the optimal route depends on factors such as the availability and cost of starting materials, reaction efficiency, and scalability. Two primary strategies are presented here, leveraging common and commercially accessible precursors.

Strategy 1: Regioselective Bromination of a Substituted Phenol (Recommended)

This approach is identified as the most efficient and direct route, commencing from the commercially available 5-Chloro-2-ethoxyphenol . This starting material possesses the desired arrangement of the chloro and ethoxy groups, simplifying the synthesis to a single, regioselective bromination step.

Strategy 2: Synthesis from a Substituted Aniline via Sandmeyer Reaction

An alternative and classic approach involves the use of a substituted aniline, such as 4-chloro-2-ethoxyaniline . This multi-step synthesis utilizes a diazotization reaction followed by a Sandmeyer reaction to introduce the bromine atom. While a robust method, it involves more synthetic steps compared to the first strategy.

Recommended Synthetic Pathway: Bromination of 5-Chloro-2-ethoxyphenol

This recommended pathway is favored for its atom economy and straightforward execution. The commercial availability of 5-Chloro-2-ethoxyphenol makes this a practical choice for laboratory-scale synthesis and potential scale-up.[1][2]

Reaction Scheme

Figure 1: General scheme for the synthesis of 1-Bromo-5-chloro-2-ethoxybenzene via regioselective bromination of 5-Chloro-2-ethoxyphenol.

Causality of Experimental Choices

The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups are strong activating and ortho-, para-directing groups in electrophilic aromatic substitution. In 5-Chloro-2-ethoxyphenol, the position para to the hydroxyl group is blocked by the chloro substituent. The two ortho positions to the hydroxyl group are C1 and C3. The C1 position is also ortho to the activating ethoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack. This inherent electronic bias of the starting material allows for high regioselectivity in the bromination reaction, favoring the formation of the desired 1-bromo isomer.[3][4][5]

Detailed Experimental Protocol

Materials and Reagents:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 5-Chloro-2-ethoxyphenol | C₈H₉ClO₂ | 172.61 | 57428-47-4 | Major chemical suppliers |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Major chemical suppliers |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Major chemical suppliers |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 75-09-2 | Major chemical suppliers |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Major chemical suppliers |

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-ethoxyphenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude 1-Bromo-5-chloro-2-ethoxybenzene can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Alternative Synthetic Pathway: Sandmeyer Reaction of 4-chloro-2-ethoxyaniline

Reaction Scheme

Figure 2: General scheme for the synthesis of 1-Bromo-5-chloro-2-ethoxybenzene from 4-chloro-2-ethoxyaniline via a Sandmeyer reaction.

Causality of Experimental Choices

The Sandmeyer reaction proceeds via the formation of an aryl diazonium salt from a primary aromatic amine. This is achieved by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid (in this case, hydrobromic acid). The resulting diazonium salt is then treated with a copper(I) halide (CuBr) which catalyzes the replacement of the diazonium group with a bromine atom. This method is highly effective for introducing halogens at specific positions on an aromatic ring that may not be accessible through direct halogenation.

Detailed Experimental Protocol

Materials and Reagents:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 4-chloro-2-ethoxyaniline | C₈H₁₀ClNO | 171.62 | 94-76-8 | Major chemical suppliers |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 7632-00-0 | Major chemical suppliers |

| Hydrobromic Acid (HBr, 48%) | HBr | 80.91 | 10035-10-6 | Major chemical suppliers |

| Copper(I) Bromide (CuBr) | CuBr | 143.45 | 7787-70-4 | Major chemical suppliers |

| Diethyl Ether ((C₂H₅)₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Major chemical suppliers |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Major chemical suppliers |

Procedure:

-

Diazotization: Dissolve 4-chloro-2-ethoxyaniline (1.0 eq.) in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid. Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Characterization of 1-Bromo-5-chloro-2-ethoxybenzene

The identity and purity of the synthesized 1-Bromo-5-chloro-2-ethoxybenzene should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Considerations

-

Halogenated Compounds: Handle all halogenated starting materials, intermediates, and the final product in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Brominating Agents: N-Bromosuccinimide (NBS) and bromine are corrosive and toxic. Handle with extreme care.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

Conclusion

This technical guide outlines two robust and scientifically sound methodologies for the synthesis of 1-Bromo-5-chloro-2-ethoxybenzene. The recommended approach, starting from the commercially available 5-Chloro-2-ethoxyphenol, offers a more direct and efficient route. The alternative Sandmeyer reaction provides a reliable, albeit longer, synthetic pathway. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable chemical intermediate for their advanced research and development needs.

References

-

Sandmeyer reaction. Wikipedia. [Link]

-

Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. Eur. J. Org. Chem.[Link]

-

Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. MDPI. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

5-Chloro-2-ethoxyphenol. Appchem. [Link]

-

Regioselective bromination of phenols. ResearchGate. [Link]

Sources

1-Bromo-5-chloro-2-ethoxybenzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-5-chloro-2-ethoxybenzene: Properties, Synthesis, and Applications

Abstract

1-Bromo-5-chloro-2-ethoxybenzene is a halogenated aromatic ether with significant potential as a versatile building block in organic synthesis. Its trifunctional nature—featuring bromo, chloro, and ethoxy moieties—offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic protocol, details its applications in research and drug development, presents methods for analytical characterization, and discusses essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Physicochemical and Structural Properties

1-Bromo-5-chloro-2-ethoxybenzene is a substituted benzene derivative. Its precise molecular arrangement provides a platform for regioselective chemical transformations, a critical aspect in the synthesis of complex target molecules.

Core Data

The fundamental properties of 1-Bromo-5-chloro-2-ethoxybenzene are summarized below. These values are crucial for experimental design, reaction monitoring, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrClO | PubChem[1] |

| Molecular Weight | 235.50 g/mol | PubChem[2] |

| IUPAC Name | 1-Bromo-5-chloro-2-ethoxybenzene | PubChem[1] |

| CAS Number | 1225577-71-8 | ChemicalBook[3] |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

| Solubility | Expected to be soluble in common organic solvents | General Knowledge |

Chemical Structure

The structural arrangement of the substituents on the benzene ring is key to the molecule's reactivity.

Caption: Chemical structure of 1-Bromo-5-chloro-2-ethoxybenzene.

Synthesis and Mechanistic Considerations

While specific literature for the synthesis of 1-Bromo-5-chloro-2-ethoxybenzene is not abundant, a logical and robust approach is the Williamson ether synthesis, starting from the corresponding phenol. This method is widely used for preparing ethers due to its reliability and broad substrate scope.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the deprotonation of 4-bromo-2-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.

Sources

A Comprehensive Technical Guide to the Solubility of 1-Bromo-5-chloro-2-ethoxybenzene in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 1-Bromo-5-chloro-2-ethoxybenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles and practical methodologies for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Solubility in a Research Context

1-Bromo-5-chloro-2-ethoxybenzene, with its distinct substitution pattern on the benzene ring, presents a unique solubility profile that is crucial for its application. The interplay of the bromo, chloro, and ethoxy groups dictates its interaction with various solvent environments. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for its potential formulation in drug delivery systems. This guide is designed to equip the researcher with the foundational knowledge and a systematic approach to accurately determine and predict the solubility of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[1] For 1-Bromo-5-chloro-2-ethoxybenzene, its molecular structure provides key insights into its expected solubility:

-

Polarity: The presence of the ether oxygen and the electronegative halogen atoms (bromine and chlorine) introduces polar character to the molecule. However, the large, nonpolar aromatic ring and the ethyl group of the ethoxy moiety contribute significantly to its overall nonpolar nature. This duality suggests that the compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity.

-

Hydrogen Bonding: 1-Bromo-5-chloro-2-ethoxybenzene can act as a hydrogen bond acceptor via the lone pairs of electrons on the ether oxygen. It lacks hydrogen bond donor capabilities. Therefore, it is not expected to be highly soluble in protic solvents where strong hydrogen bonding networks exist, such as water and lower alcohols, unless the nonpolar interactions are also favorable.

-

Van der Waals Forces: The large, electron-rich aromatic ring and halogen substituents will lead to significant London dispersion forces. These forces will be the primary drivers of solubility in nonpolar, aprotic solvents.

Based on these principles, a qualitative prediction of solubility in common organic solvents is presented in the table below.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Low to Moderate | The nonpolar character of the benzene ring and alkyl chain outweighs the polarity of the ether and halogen groups. Solvents like methanol and ethanol may show some solubility due to their alkyl portions. |

| Polar Aprotic | Moderate to High | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can engage in dipole-dipole interactions without the competing hydrogen bonding network of protic solvents. Acetonitrile is also a likely candidate for moderate solubility.[2][3] |

| Nonpolar | High | The significant nonpolar surface area of the molecule suggests strong van der Waals interactions with nonpolar solvents like toluene, hexane, and dichloromethane, leading to good solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a systematic and reliable method for the qualitative and semi-quantitative determination of the solubility of 1-Bromo-5-chloro-2-ethoxybenzene. This self-validating system ensures reproducible results.[4][5]

Materials and Equipment

-

1-Bromo-5-chloro-2-ethoxybenzene (analytical standard)

-

A range of organic solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 1-Bromo-5-chloro-2-ethoxybenzene.

Detailed Protocol

-

Preparation: Accurately weigh approximately 10 mg of 1-Bromo-5-chloro-2-ethoxybenzene and place it into a small, clean, and dry test tube. Prepare a separate test tube for each solvent to be tested.

-

Initial Solvent Addition: To the test tube containing the compound, add 0.1 mL of the selected solvent.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds to ensure thorough agitation.

-

Observation: Visually inspect the solution against a well-lit background. If the solid has completely dissolved, the compound is considered "very soluble" in that solvent.

-

Incremental Solvent Addition: If the solid has not completely dissolved, continue to add the solvent in 0.1 mL increments, vortexing for 30 seconds after each addition, until the solid is fully dissolved or a total of 1.0 mL of solvent has been added.

-

Data Recording: Record the total volume of solvent required to completely dissolve the 10 mg sample.

-

Classification: Based on the volume of solvent required, the solubility can be classified as follows:

-

Very Soluble: < 0.1 mL

-

Freely Soluble: 0.1 - 0.5 mL

-

Soluble: 0.5 - 1.0 mL

-

Sparingly Soluble: > 1.0 mL (with some dissolution observed)

-

Insoluble: No visible dissolution after adding 1.0 mL

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-Bromo-5-chloro-2-ethoxybenzene. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently determine the solubility of this compound in a variety of organic solvents. This knowledge is essential for the successful application of 1-Bromo-5-chloro-2-ethoxybenzene in chemical synthesis and pharmaceutical development. The provided step-by-step methodology ensures that solubility assessments are conducted in a systematic, reproducible, and safe manner.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 1-Bromo-5-chloro-2-ethoxybenzene. (n.d.). PubChem.

- 1-Bromo-5-chloro-2-ethoxybenzene. (2023, July 6). ChemicalBook.

- SAFETY DATA SHEET. (2024, September 9).

- 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. (n.d.). PubChem.

- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2025, August 11). ChemicalBook.

- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). ChemicalBook.

Sources

A Spectroscopic Investigation of 1-Bromo-5-chloro-2-ethoxybenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectral data for 1-bromo-5-chloro-2-ethoxybenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug development. In the absence of directly published experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to construct a reliable and detailed spectral profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

1-Bromo-5-chloro-2-ethoxybenzene possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and predictable spectroscopic fingerprint. The interplay of the electron-donating ethoxy group and the electron-withdrawing bromo and chloro substituents governs the electronic environment of the aromatic protons and carbons, which is reflected in their respective NMR chemical shifts. The vibrational modes of the various functional groups can be probed by IR spectroscopy, while mass spectrometry provides insights into the molecule's fragmentation pattern upon ionization.

Below is a diagram illustrating the molecular structure and numbering of the atoms for spectroscopic assignment.

Caption: Molecular structure of 1-Bromo-5-chloro-2-ethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-bromo-5-chloro-2-ethoxybenzene are discussed in detail below.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The ethoxy group is an ortho-, para-director and activating, while the halogens are deactivating but also ortho-, para-directing.

Substituent Effects on Aromatic Protons:

-

Ethoxy Group (-OCH₂CH₃): This is an electron-donating group through resonance, which shields the ortho and para positions, causing their protons to resonate at a lower chemical shift (upfield).

-

Bromine (-Br) and Chlorine (-Cl): These are electron-withdrawing groups through induction but electron-donating through resonance. Their overall effect is deactivating, and they tend to deshield nearby protons.

Based on these principles and data from similar compounds, the predicted chemical shifts and coupling constants are summarized in the table below.[1][2][3]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | 7.2 - 7.4 | d | Jortho = 8.0 - 9.0 | Ortho to the electron-withdrawing bromine atom, leading to a downfield shift. Coupled to H-4. |

| H-4 | 6.9 - 7.1 | dd | Jortho = 8.0 - 9.0, Jmeta = 2.0 - 3.0 | Ortho to the electron-donating ethoxy group and meta to the bromine atom. Coupled to H-6 and H-3. |

| H-3 | 6.8 - 7.0 | d | Jmeta = 2.0 - 3.0 | Ortho to the ethoxy group and meta to the chlorine atom. Coupled to H-4. |

| -OCH₂- | 4.0 - 4.2 | q | J = 7.0 | Methylene protons adjacent to the oxygen atom are deshielded. Coupled to the methyl protons. |

| -CH₃ | 1.3 - 1.5 | t | J = 7.0 | Methyl protons of the ethoxy group. Coupled to the methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethoxy group. The chemical shifts are predicted based on the substituent effects on the carbon atoms.[4][5][6]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155 - 160 | Attached to the electronegative oxygen of the ethoxy group, resulting in a significant downfield shift. |

| C-5 | 130 - 135 | Attached to the chlorine atom. |

| C-1 | 115 - 120 | Attached to the bromine atom. |

| C-6 | 125 - 130 | Aromatic carbon. |

| C-4 | 118 - 123 | Aromatic carbon. |

| C-3 | 110 - 115 | Aromatic carbon, shielded by the ortho-ethoxy group. |

| -OCH₂- | 63 - 68 | Methylene carbon of the ethoxy group. |

| -CH₃ | 14 - 16 | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for 1-bromo-5-chloro-2-ethoxybenzene is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 240 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Co-add 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The predicted IR spectrum of 1-bromo-5-chloro-2-ethoxybenzene will exhibit absorptions corresponding to the aromatic ring, the ether linkage, and the carbon-halogen bonds.[7][8][9][10]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H stretch (ethoxy group) | Medium to Strong |

| 1600 - 1585, 1500 - 1400 | Aromatic C=C skeletal vibrations | Medium to Strong |

| 1250 - 1200 | Aryl-O asymmetric stretch | Strong |

| 1050 - 1020 | Aryl-O symmetric stretch | Strong |

| 850 - 750 | C-H out-of-plane bending (aromatic) | Strong |

| 700 - 600 | C-Cl stretch | Strong |

| 600 - 500 | C-Br stretch | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and chlorine, both of which have significant natural isotopes, will result in a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens.[11][12][13]

Isotopic Distribution:

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), approximately a 3:1 ratio.

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), approximately a 1:1 ratio.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine and chlorine. The nominal molecular weight is 248 g/mol (for ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl). The isotopic pattern will be as follows:

-

M⁺ (m/z 248): Containing ⁷⁹Br and ³⁵Cl.

-

M+2 (m/z 250): Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This will be the most abundant peak in the cluster.

-

M+4 (m/z 252): Containing ⁸¹Br and ³⁷Cl. The approximate relative intensities of these peaks will be around 77:100:24.

-

-

Major Fragmentation Pathways:

-

Loss of an ethyl radical (-•CH₂CH₃): This is a common fragmentation for ethers, leading to a fragment ion at m/z 219, which will also exhibit the characteristic Br/Cl isotopic pattern.

-

Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a bromochlorobenzene radical cation at m/z 190 (with its isotopic pattern).

-

Loss of halogens: Fragmentation involving the loss of Br• or Cl• radicals is also expected.

-

Caption: Predicted major fragmentation pathways for 1-Bromo-5-chloro-2-ethoxybenzene.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Use electron ionization (EI) at 70 eV for GC-MS, or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 1-bromo-5-chloro-2-ethoxybenzene based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a valuable reference for the identification and characterization of this compound in research and development settings. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

-

He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43611. [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. [Link]

-

Barton, D. H. R., & Ollis, W. D. (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. In Elsevier eBooks (pp. 271–277). [Link]

-

Duddeck, H. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry, 56(6), 485-492. [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Trivedi, M. K., Branton, A., & Trivedi, D. (2016). Gas Chromatography-Mass Spectrometric (GC-MS) Analysis of Biofield Treated 2,4-Dichlorophenol. Science Journal of Analytical Chemistry, 4(4), 44. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloroanisole. National Center for Biotechnology Information. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

NIST. (n.d.). 2-Bromo-4-chloroanisole. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

NIST. (n.d.). Phenol, 3,4-dichloro-. NIST Chemistry WebBook. [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

NIST. (n.d.). Phenol, 2,6-dichloro-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzene, 2,4-dichloro1-ethoxy. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

LibreTexts. (2022, August 16). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

-

Química Orgánica. (n.d.). IR spectrum: Ethers. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Bromo-5-chloro-2-ethoxybenzene: Commercial Availability, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Bromo-5-chloro-2-ethoxybenzene (CAS No. 1225577-71-8), a halogenated aromatic ether with significant potential as a building block in organic synthesis and pharmaceutical drug development. While not as widely documented as some of its isomers, this compound is commercially available and possesses a unique substitution pattern that makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide details its commercial availability, physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential applications in medicinal chemistry and materials science. Furthermore, essential safety and handling information is provided to ensure its proper use in a laboratory setting.

Commercial Availability

1-Bromo-5-chloro-2-ethoxybenzene is available from a number of specialized chemical suppliers. These vendors typically offer the compound in research and development quantities, with purities suitable for most synthetic applications. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Table 1: Commercial Suppliers of 1-Bromo-5-chloro-2-ethoxybenzene (CAS: 1225577-71-8)

| Supplier | Purity | Available Quantities |

| Halochem | ≥ 97% | Inquire |

| ChemicalBook | 96% | 25g |

| BIOFOUNT | Research Grade | Inquire |

| Arctom | Research Grade | Inquire |

| Atomax Chemicals | Research Grade | Inquire |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 1-Bromo-5-chloro-2-ethoxybenzene is not extensively published. However, its key physicochemical properties can be found in chemical databases or provided by suppliers.

Table 2: Physicochemical Properties of 1-Bromo-5-chloro-2-ethoxybenzene

| Property | Value | Source |

| CAS Number | 1225577-71-8 | ChemicalBook[1] |

| Molecular Formula | C₈H₈BrClO | PubChem[2] |

| Molecular Weight | 235.51 g/mol | PubChem[2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| IUPAC Name | 1-Bromo-5-chloro-2-ethoxybenzene | PubChem[2] |

Proposed Synthesis Pathway: Williamson Ether Synthesis

A logical and well-established method for the synthesis of 1-Bromo-5-chloro-2-ethoxybenzene is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by the ethoxylation of 2-bromo-4-chlorophenol.

Reaction Scheme

Sources

Methodological & Application

Introduction: The Strategic Value of 1-Bromo-5-chloro-2-ethoxybenzene

An In-Depth Guide to the Strategic Application of 1-Bromo-5-chloro-2-ethoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 1-bromo-5-chloro-2-ethoxybenzene in a variety of palladium-catalyzed cross-coupling reactions. We will delve into the core principles governing its reactivity, provide detailed, field-tested protocols, and explain the critical causality behind experimental design choices.

1-Bromo-5-chloro-2-ethoxybenzene (CAS No. 1373233-09-9) is a polysubstituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis.[1] Its utility is primarily derived from the differential reactivity of its two halogen substituents: a bromine atom and a chlorine atom. This inherent electronic disparity allows for chemoselective functionalization, making it a powerful tool for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

The core principle underpinning its application is the well-established reactivity trend in palladium-catalyzed cross-coupling reactions, which generally follows the order of C–I > C–Br > C–OTf >> C–Cl.[2][3] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs); the weaker C-Br bond undergoes oxidative addition to a palladium(0) catalyst significantly more readily than the stronger, more robust C-Cl bond.[2] This guide will provide the protocols and mechanistic rationale to exploit this reactivity difference for selective C-C, C-N, and C-S bond formation.

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing reactions. The process is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki, Sonogashira, etc.) or olefin/amine coordination, and reductive elimination.[4][5][6]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[7][8]

Application & Mechanistic Insights

When applying 1-bromo-5-chloro-2-ethoxybenzene, the reaction selectively occurs at the C-Br bond. The catalytic cycle follows the general pathway, where the key transmetalation step involves an organoboron species, typically a boronic acid or ester. This step requires activation by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[9][10] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates. For electron-rich aryl bromides, ligands like SPhos or other bulky, electron-rich phosphines can accelerate the reductive elimination step.

Protocol: Synthesis of 5-chloro-2-ethoxy-biphenyl derivatives

This protocol is a robust starting point, adapted from established procedures for similar polyhalogenated aromatic compounds.[11]

Materials:

-

1-Bromo-5-chloro-2-ethoxybenzene

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

-

SPhos (2-4 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 2.5 equivalents)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Ethanol/Water

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-bromo-5-chloro-2-ethoxybenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

-